Golvatinib

Catalog No.
S547940
CAS No.
928037-13-2
M.F
C33H37F2N7O4
M. Wt
633.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Golvatinib

CAS Number

928037-13-2

Product Name

Golvatinib

IUPAC Name

1-N'-[2-fluoro-4-[2-[[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]amino]pyridin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide

Molecular Formula

C33H37F2N7O4

Molecular Weight

633.7 g/mol

InChI

InChI=1S/C33H37F2N7O4/c1-40-16-18-41(19-17-40)24-9-14-42(15-10-24)32(45)39-29-21-26(8-13-36-29)46-25-6-7-28(27(35)20-25)38-31(44)33(11-12-33)30(43)37-23-4-2-22(34)3-5-23/h2-8,13,20-21,24H,9-12,14-19H2,1H3,(H,37,43)(H,38,44)(H,36,39,45)

InChI Key

BWEYRDZIIMFBJR-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2CCN(CC2)C(=O)NC3=NC=CC(=C3)OC4=CC(=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F

Solubility

Soluble in DMSO, not in water

Synonyms

E 7050, E-7050, E7050 cpd, golvatinib, N-(2-fluoro-4-((2-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)carbonylaminopyridin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2)C(=O)NC3=NC=CC(=C3)OC4=CC(=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F

Description

The exact mass of the compound Golvatinib is 633.28751 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aminopyridines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Golvatinib and Angiogenesis

One area of scientific research on Golvatinib focuses on its potential to inhibit angiogenesis. Angiogenesis is the formation of new blood vessels, a process that tumors rely on to obtain nutrients and oxygen for their growth. Golvatinib may target kinases involved in the signaling pathways that regulate angiogenesis. By inhibiting these pathways, Golvatinib could potentially starve tumors by limiting their blood supply [].

Golvatinib and Signal Transduction

Another area of scientific research explores Golvatinib's effects on signal transduction pathways within cancer cells. Signal transduction pathways are networks of proteins that relay signals from outside the cell to the nucleus, where they can influence gene expression and other cellular processes. Some of these pathways can be dysregulated in cancer, promoting uncontrolled cell growth and division. Golvatinib may target specific kinases within these pathways, potentially leading to the inhibition of tumor cell proliferation [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.1

Exact Mass

633.28751

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

516Z3YP58E

Pharmacology

Golvatinib is an orally bioavailable dual kinase inhibitor of c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor-2) tyrosine kinases with potential antineoplastic activity. c-Met/VEGFR kinase inhibitor E7050 binds to and inhibits the activities of both c-Met and VEGFR-2, which may inhibit tumor cell growth and survival of tumor cells that overexpress these receptor tyrosine kinases. c-Met and VEGFR-2 are upregulated in a variety of tumor cell types and play important roles in tumor cell growth, migration and angiogenesis.

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
VEGFR family
VEGFR2 (KDR) [HSA:3791] [KO:K05098]

Other CAS

928037-13-2

Wikipedia

Golvatinib tartrate
Golvatini

Dates

Modify: 2023-08-15
1: Nakagawa T, Takeuchi S, Yamada T, Nanjo S, Ishikawa D, Sano T, Kita K, Nakamura T, Matsumoto K, Suda K, Mitsudomi T, Sekido Y, Uenaka T, Yano S. Combined Therapy with Mutant-Selective EGFR Inhibitor and Met Kinase Inhibitor for Overcoming Erlotinib Resistance in EGFR-Mutant Lung Cancer. Mol Cancer Ther. 2012 Oct;11(10):2149-57. doi: 10.1158/1535-7163.MCT-12-0195. Epub 2012 Jul 25. PubMed PMID: 22844075.
2: Takeuchi S, Wang W, Li Q, Yamada T, Kita K, Donev IS, Nakamura T, Matsumoto K, Shimizu E, Nishioka Y, Sone S, Nakagawa T, Uenaka T, Yano S. Dual inhibition of Met kinase and angiogenesis to overcome HGF-induced EGFR-TKI resistance in EGFR mutant lung cancer. Am J Pathol. 2012 Sep;181(3):1034-43. doi: 10.1016/j.ajpath.2012.05.023. Epub 2012 Jul 9. PubMed PMID: 22789825.
3: Wang W, Li Q, Takeuchi S, Yamada T, Koizumi H, Nakamura T, Matsumoto K, Mukaida N, Nishioka Y, Sone S, Nakagawa T, Uenaka T, Yano S. Met kinase inhibitor E7050 reverses three different mechanisms of hepatocyte growth factor-induced tyrosine kinase inhibitor resistance in EGFR mutant lung cancer. Clin Cancer Res. 2012 Mar 15;18(6):1663-71. Epub 2012 Feb 8. PubMed PMID: 22317763.
4: Green DR. 'Tit-for-tat' in cell biology. Nat Rev Mol Cell Biol. 2011 Feb;12(2):73. PubMed PMID: 21252991.
5: Nakagawa T, Tohyama O, Yamaguchi A, Matsushima T, Takahashi K, Funasaka S, Shirotori S, Asada M, Obaishi H. E7050: a dual c-Met and VEGFR-2 tyrosine kinase inhibitor promotes tumor regression and prolongs survival in mouse xenograft models. Cancer Sci. 2010 Jan;101(1):210-5. Epub 2009 Sep 2. PubMed PMID: 19832844.

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